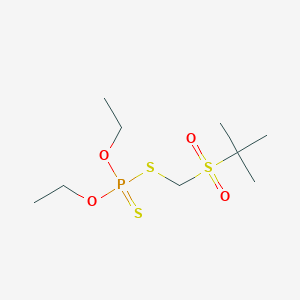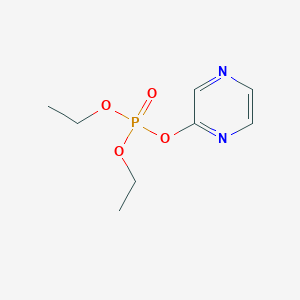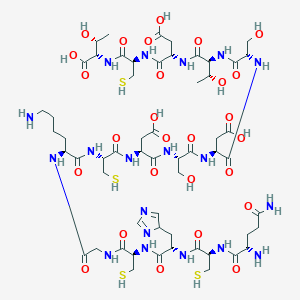
(RS)-4-Carboxy-3-hydroxyphenylglycine
説明
(RS)-4-Carboxy-3-hydroxyphenylglycine, also known as RS-4-CPG, is a naturally occurring amino acid that has been studied in numerous scientific research applications. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins, and is found in the human body in small amounts. RS-4-CPG has been studied for its potential applications in the medical and scientific fields due to its ability to modulate certain biochemical and physiological processes.
科学的研究の応用
-
Pharmacology and Biochemistry
-
Sports Medicine and Doping Control
- In a study related to doping controls in sports, (RS)-4-Carboxy-3-hydroxyphenylglycine may have been used in the analysis of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide .
- The study aimed to determine the route of administration of these substances, which are prohibited in sports after systemic administration .
- The study involved evaluating the in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs .
- Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes .
- Chemical Research
- (RS)-4-Carboxy-3-hydroxyphenylglycine is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 .
- This compound is also known by several other names, including 4-chpgly, rs-4c3h-pg, 4-carboxy-3-hydroxyphenylglycine, 4-amino carboxy methyl-2-hydroxybenzoic acid, alpha-amino-4-carboxy-3-hydroxybenzeneacetic acid, and ±-alpha-amino-4-carboxy-3-hydroxybenzeneacetic acid .
- Chemical Research
- (RS)-4-Carboxy-3-hydroxyphenylglycine is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 .
- This compound is also known by several other names, including 4-chpgly, rs-4c3h-pg, 4-carboxy-3-hydroxyphenylglycine, 4-amino carboxy methyl-2-hydroxybenzoic acid, alpha-amino-4-carboxy-3-hydroxybenzeneacetic acid, and ±-alpha-amino-4-carboxy-3-hydroxybenzeneacetic acid .
特性
IUPAC Name |
4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZSAQLJWLCLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928397 | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(RS)-4-Carboxy-3-hydroxyphenylglycine | |
CAS RN |
134052-66-7 | |
| Record name | 4-Carboxy-3-hydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide](/img/structure/B165066.png)








